molecular formula C21H17F3O2 B6333504 1,3-Bis-benzyloxy-2-trifluoromethyl-benzene CAS No. 888968-42-1

1,3-Bis-benzyloxy-2-trifluoromethyl-benzene

Cat. No.: B6333504
CAS No.: 888968-42-1
M. Wt: 358.4 g/mol
InChI Key: ZBPIVJXVLFRMKH-UHFFFAOYSA-N
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Description

1,3-Bis-benzyloxy-2-trifluoromethyl-benzene is an organic compound characterized by the presence of two benzyloxy groups and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-benzyloxy-2-trifluoromethyl-benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-benzyloxy-2-trifluoromethyl-benzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of trifluoromethyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis-benzyloxy-2-trifluoromethyl-benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.

    Chemical Biology: Used in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 1,3-Bis-benzyloxy-2-trifluoromethyl-benzene depends on the specific application and reaction it is involved in. Generally, the benzyloxy groups can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Similar in structure but lacks the benzyloxy groups.

    1,3-Dibenzyloxybenzene: Similar but lacks the trifluoromethyl group.

Uniqueness

1,3-Bis-benzyloxy-2-trifluoromethyl-benzene is unique due to the combination of both benzyloxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,3-bis(phenylmethoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O2/c22-21(23,24)20-18(25-14-16-8-3-1-4-9-16)12-7-13-19(20)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPIVJXVLFRMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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